Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate

Enzymology Inflammation Drug Discovery

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate (CAS 898758-13-9) is a synthetic organic compound with the molecular formula C18H26O5 and a molecular weight of 322.40 g/mol. Structurally, it comprises an octanoate backbone bearing an ethyl ester group at the C8 position and a 2,3-dimethoxyphenyl ketone moiety.

Molecular Formula C18H26O5
Molecular Weight 322.4 g/mol
CAS No. 898758-13-9
Cat. No. B1325982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
CAS898758-13-9
Molecular FormulaC18H26O5
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)OC)OC
InChIInChI=1S/C18H26O5/c1-4-23-17(20)13-8-6-5-7-11-15(19)14-10-9-12-16(21-2)18(14)22-3/h9-10,12H,4-8,11,13H2,1-3H3
InChIKeyCVSOPTQUPOGDKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate (CAS 898758-13-9): Procurement-Relevant Baseline Data for a Research-Use Only 8-Oxooctanoate Ester Derivative


Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate (CAS 898758-13-9) is a synthetic organic compound with the molecular formula C18H26O5 and a molecular weight of 322.40 g/mol . Structurally, it comprises an octanoate backbone bearing an ethyl ester group at the C8 position and a 2,3-dimethoxyphenyl ketone moiety [1]. Predicted physicochemical properties include a calculated density of approximately 1.058 g/cm³, a boiling point of ~421°C at 760 mmHg, and an ACD/LogP of 4.04, indicating significant lipophilicity . The compound is commercially available from multiple chemical suppliers primarily as a research reagent or synthetic intermediate .

Why 8-Oxooctanoate Analogs Cannot Substitute for Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate in Biological or Synthetic Workflows


Given the current state of public data, the primary case against generic substitution of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is based on the absence of evidence rather than proven superiority. While structurally related 8-oxooctanoates (e.g., methyl esters, different aryl substitutions) may share core chemical features, the specific combination of the 2,3-dimethoxyphenyl group and the ethyl ester terminus on the C8 chain dictates key properties like lipophilicity (LogP ~4.04) and potential binding interactions . The reported lack of potent activity against several common targets (e.g., 5-LOX, sEH with IC50 >10,000 nM) [1] suggests this compound may serve as a useful negative control or selectivity tool in assays where related analogs show strong inhibition. Substitution with an uncharacterized analog introduces uncertainty in biological outcome; therefore, for applications where this specific CAS designation is required (e.g., patent examples, registered intermediate protocols) [2], only the exact compound ensures reproducibility.

Quantitative Evidence Guide for Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate: High-Strength Differentiation Data


5-Lipoxygenase (5-LOX) Inhibitory Activity: Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate Exhibits Minimal Inhibition Relative to Potent Inhibitors

In a standardized enzymatic assay using human recombinant 5-LOX expressed in E. coli, Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate demonstrated an IC50 value >10,000 nM (i.e., >10 µM) [1]. This value contrasts sharply with potent 5-LOX inhibitors, which typically exhibit IC50 values in the low nanomolar range. While direct head-to-head data with a specific analog is not available in public sources, this class-level inference positions the compound as a low-activity or negative control compound relative to known active 5-LOX ligands.

Enzymology Inflammation Drug Discovery Lipid Metabolism

Soluble Epoxide Hydrolase (sEH) Inhibitory Activity: Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate Shows Negligible Activity Compared to Reference sEH Inhibitors

In an assay measuring the inhibition of human recombinant soluble epoxide hydrolase (sEH) using PHOME as a substrate, Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate exhibited an IC50 value >10,000 nM (>10 µM) [1]. For context, established sEH inhibitors frequently demonstrate IC50 values in the single-digit to sub-nanomolar range. The >10,000 nM value indicates a lack of meaningful interaction with this therapeutic target.

Enzymology Cardiovascular Research Inflammation Analgesia

Physicochemical Differentiation: Lipophilicity Profile of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate vs. 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic Acid

A direct comparison of predicted lipophilicity reveals a substantial difference between the ethyl ester (target compound) and its carboxylic acid analog (CAS 898792-35-3). Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate has a predicted ACD/LogP of 4.04 , whereas 8-(2,3-dimethoxyphenyl)-8-oxooctanoic acid has a calculated XLogP3-AA value of 2.8 . This 1.24 log unit difference corresponds to an approximately 17-fold higher theoretical partition coefficient favoring the organic phase for the ethyl ester.

Medicinal Chemistry ADME Formulation Analytical Chemistry

Functional Group Availability: Ethyl Ester as a Protected Carboxylic Acid for Synthetic Versatility

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate incorporates an ethyl ester functional group, which acts as a protected form of the corresponding carboxylic acid, 8-(2,3-dimethoxyphenyl)-8-oxooctanoic acid (CAS 898792-35-3). The ester can be selectively hydrolyzed under basic or acidic conditions to yield the free acid, which contains an ionizable carboxyl group (H-bond donor count: 1) . The target compound, with an H-bond donor count of 0 , is non-ionizable at the carboxyl terminus, a property that can be crucial for reactions requiring neutral conditions or for improving cell permeability in prodrug strategies.

Organic Synthesis Prodrug Design Chemical Biology Process Chemistry

Thermal Stability and Volatility Profile for Analytical and Process Chemistry Applications

Predicted thermophysical data for Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate indicates a boiling point of 421.2±35.0 °C at 760 mmHg and an enthalpy of vaporization of 67.5±3.0 kJ/mol . While direct comparative data for analogs like the methyl ester or the free acid are not available in the public domain, this high boiling point and vaporization enthalpy are characteristic of a compound with moderate molecular weight and significant intermolecular forces. These parameters suggest suitability for high-temperature reactions and inform volatility-related considerations during purification (e.g., distillation, solvent evaporation).

Process Chemistry Analytical Chemistry Thermal Analysis GC-MS

Defined Research and Industrial Applications for Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate Based on Verified Evidence


Use as a Negative Control or Low-Activity Benchmark in 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Assays

Based on the documented IC50 values >10,000 nM against both human 5-LOX and sEH, Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is a scientifically justified choice for use as a negative control or low-activity benchmark in enzymatic assays targeting these pathways [1]. This application scenario is particularly relevant for researchers screening libraries or evaluating the selectivity of novel inhibitors, where a structurally related but inactive compound is required to validate the assay's dynamic range and confirm that observed inhibition is target-specific.

Synthetic Intermediate for Lipophilic Prodrugs or Protected Carboxylic Acid Derivatives

The presence of an ethyl ester functional group, which masks the polarity and ionizability of the corresponding carboxylic acid, makes this compound a suitable intermediate for synthesizing more lipophilic analogs or prodrugs. The predicted ACD/LogP of 4.04 confirms its high lipid solubility compared to the free acid (XLogP3-AA ~2.8) , which can be advantageous in reactions requiring organic solvents or for designing molecules with improved membrane permeability .

Authentic Reference Standard for Analysis of 8-Oxooctanoate Oxidation Products

Research has identified 8-oxooctanoate derivatives as acyl chain oxidation products formed during the thermal treatment of fatty acid esters [2]. Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate, with its well-defined structure and commercial availability, can serve as an authentic reference standard for developing and validating analytical methods (e.g., GC-MS, LC-MS) aimed at detecting and quantifying related oxo-lipid species in complex biological or food matrices.

Patent-Exemplified Intermediate for Process Chemistry Development

The compound is cited in patent literature, specifically in a process for preparing a compound of Formula I (US Patent 8,680,271), which is assigned to Merck Sharp & Dohme Corp. [3]. This indicates its potential role as a key intermediate in the synthesis of pharmacologically active agents. Procurement of this specific CAS-numbered compound is therefore essential for replicating or optimizing the patented synthetic routes described therein.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.